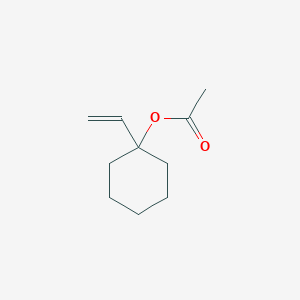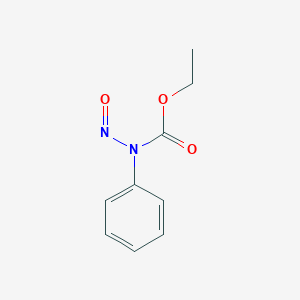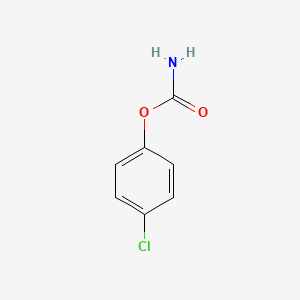
4-Chlorophenyl carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorophenyl carbamate is an organic compound characterized by the presence of a carbamate group attached to a 4-chlorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chlorophenyl carbamate can be synthesized through several methods. One common approach involves the reaction of 4-chlorophenyl chloroformate with an appropriate amine under controlled conditions. This reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct . Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale reactions using phosgene or phosgene derivatives. These reactions are conducted in specialized reactors designed to handle the toxic and reactive nature of phosgene . The resulting product is then purified through various techniques such as recrystallization or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-Chlorophenyl carbamate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of the carbamate group with a nucleophile, resulting in the formation of various substituted products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Hydrolysis: Acidic or basic conditions are used, with hydrochloric acid or sodium hydroxide being common catalysts.
Major Products Formed
Nucleophilic Substitution: Substituted carbamates and ureas.
Hydrolysis: 4-Chlorophenol and the corresponding amine.
Scientific Research Applications
4-Chlorophenyl carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a reagent in the study of enzyme mechanisms and protein interactions.
Medicine: Research into its potential as an antimicrobial and antioxidant agent has shown promising results.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chlorophenyl carbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by carbamoylation of the active sites, leading to the formation of stable enzyme-inhibitor complexes . This mechanism is particularly relevant in its potential use as an antimicrobial agent, where it disrupts essential enzymatic processes in microorganisms .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl carbamate: Similar in structure but contains a nitro group instead of a chloro group.
Phenyl carbamate: Lacks the chloro substituent on the phenyl ring.
Uniqueness
4-Chlorophenyl carbamate is unique due to the presence of the chloro substituent, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific applications where the chloro group enhances its properties .
Properties
IUPAC Name |
(4-chlorophenyl) carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c8-5-1-3-6(4-2-5)11-7(9)10/h1-4H,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCENBZDJMALWCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431445 |
Source


|
| Record name | Carbamic acid, 4-chlorophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5724-99-2 |
Source


|
| Record name | Carbamic acid, 4-chlorophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[Bis(prop-2-en-1-ylsulfanyl)methyl]-4-chlorobenzene](/img/structure/B14721093.png)
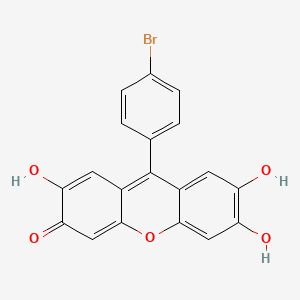

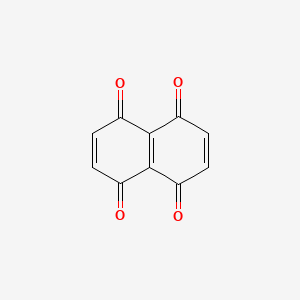

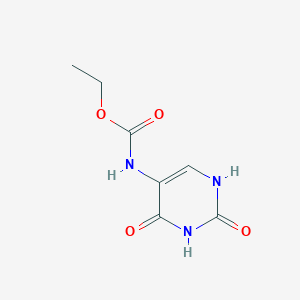
![2-[4-(Propan-2-yl)phenyl]-1,3-benzoxazole](/img/structure/B14721142.png)
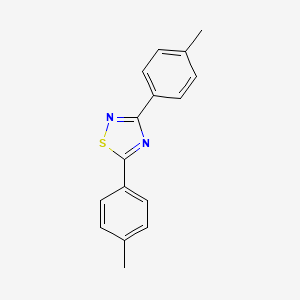
![3-chloro-N-[(3-chlorophenyl)diazenyl]aniline](/img/structure/B14721167.png)
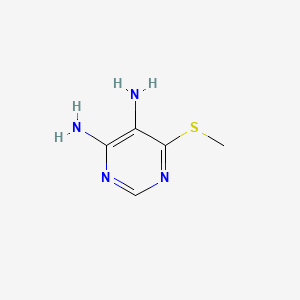
![4-chloro-N-[(4-chlorophenyl)methyl]aniline](/img/structure/B14721175.png)
